molecular formula C10H14BrN B1385811 (4-Bromo-3-methylphenyl)propylamine CAS No. 1019487-84-3

(4-Bromo-3-methylphenyl)propylamine

Cat. No. B1385811
CAS RN: 1019487-84-3
M. Wt: 228.13 g/mol
InChI Key: BGDQYMXRQSGRQA-UHFFFAOYSA-N
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Description

“(4-Bromo-3-methylphenyl)propylamine” is a chemical compound that likely belongs to the class of organic compounds known as phenylpropylamines . These compounds contain a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by a propan-1-amine .


Synthesis Analysis

The synthesis of amines, such as “(4-Bromo-3-methylphenyl)propylamine”, can be achieved through several methods . One common method is the reduction of nitriles or amides and nitro compounds . Other methods include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .


Molecular Structure Analysis

The molecular structure of “(4-Bromo-3-methylphenyl)propylamine” can be analyzed using techniques such as X-ray diffraction, Hirshfeld surface analysis, and conceptual density functional theory . These techniques can provide detailed information about the molecule’s shape, properties, and intermolecular interactions within its crystalline environment .


Chemical Reactions Analysis

The chemical reactions involving “(4-Bromo-3-methylphenyl)propylamine” would depend on its specific structure and the conditions under which the reactions are carried out. Amines, in general, can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Bromo-3-methylphenyl)propylamine” would depend on its specific structure. These properties can include its molecular weight, boiling point, melting point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

(4-Bromo-3-methylphenyl)propylamine: is utilized in the synthesis of various pharmaceutical compounds due to its ability to introduce a propylamine group into the molecular skeleton . This functionality is essential in the creation of selective serotonin re-uptake inhibitors (SSRIs), which are a class of drugs typically used as antidepressants in the treatment of major depressive disorder and anxiety disorders .

Material Science: Creation of Photochemically Reactive Molecules

In material science, this compound is used for the synthesis of photochemically and thermally reactive molecules such as azobenzene rotaxanes . These molecules have applications in the development of molecular machines and can be used to create materials that change their properties in response to light.

Chemical Analysis: Electrochemiluminescence

(4-Bromo-3-methylphenyl)propylamine: is used in chemical analysis as a co-reactant in electrochemiluminescence . This application is significant in analytical chemistry for the detection of various analytes due to its ability to generate both oxidized and reduced precursors to the emitting species at a single electrode potential.

Organic Synthesis: Multistep Reactions

In organic synthesis, the compound is involved in multistep reactions where it can be used as an intermediate for introducing bromine and methyl groups into aromatic compounds . This is particularly useful in the synthesis of complex organic molecules where precise control over the introduction of functional groups is required.

Research and Development: Reference Standards

Lastly, (4-Bromo-3-methylphenyl)propylamine is used in research and development as a reference standard in various chemical analyses . Reference standards are crucial for ensuring the accuracy and consistency of analytical measurements in scientific research.

Mechanism of Action

The mechanism of action of “(4-Bromo-3-methylphenyl)propylamine” would depend on its specific use. For instance, if it’s used as a drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with “(4-Bromo-3-methylphenyl)propylamine” would depend on its specific structure and use. In general, amines can cause skin and eye irritation, and may be harmful if inhaled or ingested .

Future Directions

The future directions for research on “(4-Bromo-3-methylphenyl)propylamine” would depend on its potential applications. For instance, if it’s used as a drug, future research could focus on improving its efficacy and safety profile .

properties

IUPAC Name

4-bromo-3-methyl-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDQYMXRQSGRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-methylphenyl)propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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